molecular formula C6H6N2O2S B065206 2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid CAS No. 193538-14-6

2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid

Cat. No.: B065206
CAS No.: 193538-14-6
M. Wt: 170.19 g/mol
InChI Key: VFWWRDRRCANUPD-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid under mild heating conditions . Another approach involves the use of γ-bromodipnones, which react with 2-aminothiazoles to form the desired compound .

Industrial Production Methods: In industrial settings, a continuous flow system can be employed for the synthesis of this compound. This method involves a three-reactor multistage system where intermediate compounds are not isolated. The reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the first reactor produces the target compound, which is then combined with a dehydrating system .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Uniqueness: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and biological activity compared to its analogs .

This comprehensive overview highlights the significance of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid in various scientific domains. Its unique structure and diverse reactivity make it a valuable compound for ongoing research and industrial applications.

Biological Activity

2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused imidazole and thiazole ring system with a carboxylic acid functional group, which significantly influences its reactivity and biological properties. The general structure can be represented as follows:

C8H8N2O2S\text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:

  • Lung Cancer : A study demonstrated that certain derivatives of this compound showed an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) in terms of cytotoxicity . The mechanism involves inhibition of tubulin polymerization, leading to G2/M cell cycle arrest.
  • Melanoma : Another derivative displayed submicromolar IC50 values against melanoma cell lines, indicating high efficacy and selectivity for tumor cells over normal cells .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects related to Alzheimer’s disease. Compounds derived from the imidazo[2,1-b]thiazole scaffold have shown promising results in inhibiting acetylcholinesterase (AChE) with IC50 values lower than established drugs like galantamine .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It binds to DNA and proteins, disrupting their functions and leading to apoptosis in cancer cells.
  • Microtubule Disruption : By affecting tubulin dynamics, it causes cell cycle arrest and subsequent cell death in rapidly dividing cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound varies with structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the benzene ring enhances cytotoxicity. Conversely, bulky substituents may reduce activity due to steric hindrance.
  • Positioning of Functional Groups : The position of substituents on the thiazole ring significantly influences the compound's biological activity and selectivity towards cancer cells .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 ValueNotes
This compoundAnticancer (Lung)0.92 µMEffective against A549 cells
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehydeAnticancer (Melanoma)SubmicromolarHigh selectivity for melanoma
Pyrimidinyl substituted imidazo derivativesAnticancer (Various)VariesRAF kinase inhibitors

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Lung Cancer Study : A series of derivatives were synthesized and tested for anticancer activity on lung cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications .
  • Neuroprotection Research : Investigations into the neuroprotective effects revealed that certain derivatives could inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWWRDRRCANUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598268
Record name 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-14-6
Record name 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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